N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide
Overview
Description
N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry and industrial processes. The unique structure of this compound, featuring a sulfonyl group and a pyrrolidine ring, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-aminobenzamide, is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Coupling with Pyrrolidine: The sulfonyl chloride intermediate is then reacted with pyrrolidine under basic conditions to form the sulfonyl pyrrolidine derivative.
Substitution with 2,3-Dimethyl-phenyl Group: Finally, the sulfonyl pyrrolidine derivative is coupled with 2,3-dimethyl-phenylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and pyrrolidine ring are key structural features that could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethyl-phenyl)-4-(morpholine-1-sulfonyl)-benzamide: Similar structure but with a morpholine ring instead of pyrrolidine.
N-(2,3-Dimethyl-phenyl)-4-(piperidine-1-sulfonyl)-benzamide: Contains a piperidine ring instead of pyrrolidine.
N-(2,3-Dimethyl-phenyl)-4-(thiomorpholine-1-sulfonyl)-benzamide: Features a thiomorpholine ring.
Uniqueness
N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is unique due to the specific combination of its functional groups and ring structures, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-6-5-7-18(15(14)2)20-19(22)16-8-10-17(11-9-16)25(23,24)21-12-3-4-13-21/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHXVJBRFXXKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332427 | |
Record name | N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49734329 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392326-94-2 | |
Record name | N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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